molecular formula C23H26N4O3 B2596140 N-(4-(diethylamino)phenyl)-4-methoxy-6-oxo-1-(p-tolyl)-1,6-dihydropyridazine-3-carboxamide CAS No. 942005-06-3

N-(4-(diethylamino)phenyl)-4-methoxy-6-oxo-1-(p-tolyl)-1,6-dihydropyridazine-3-carboxamide

Cat. No.: B2596140
CAS No.: 942005-06-3
M. Wt: 406.486
InChI Key: BBCPALKXOGDNFR-UHFFFAOYSA-N
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Description

N-(4-(diethylamino)phenyl)-4-methoxy-6-oxo-1-(p-tolyl)-1,6-dihydropyridazine-3-carboxamide is a useful research compound. Its molecular formula is C23H26N4O3 and its molecular weight is 406.486. The purity is usually 95%.
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Scientific Research Applications

Synthesis and Characterization

Several studies focus on the synthesis and characterization of new chemical derivatives similar to the mentioned compound. These studies typically involve the creation of novel compounds through various chemical reactions, followed by detailed characterization using techniques such as IR, MS, 1H-NMR, and 13C-NMR spectroscopy. For instance, the synthesis of new 5-aminopyrazole and pyrazolo[1,5-a]pyrimidine derivatives has been explored for their potential cytotoxic activities against certain cancer cell lines, highlighting the compound's relevance in medicinal chemistry (Hassan, Hafez, & Osman, 2014).

Biological Evaluation

Compounds structurally related to "N-(4-(diethylamino)phenyl)-4-methoxy-6-oxo-1-(p-tolyl)-1,6-dihydropyridazine-3-carboxamide" have been evaluated for their biological activities, particularly as potential anticancer agents. Research in this area often investigates the compounds' ability to inhibit specific cellular pathways or enzymes implicated in cancer progression. For example, derivatives with modifications to the pyridine and pyridone rings have been tested for their efficacy in inhibiting the Met kinase superfamily, showing promising results in preclinical models of cancer (Schroeder et al., 2009).

Antimicrobial and Antifungal Studies

Another area of application for these compounds is in the development of new antimicrobial and antifungal agents. Research has demonstrated that certain derivatives possess significant activity against a range of Gram-positive, Gram-negative bacteria, and fungi. This suggests potential uses in treating infectious diseases or in developing new disinfectants or preservatives (Patel & Patel, 2010).

Structural Studies

In addition to synthetic and biological studies, research has also focused on the structural analysis of these compounds to better understand their properties and mechanisms of action. For instance, polymorphic modifications of certain derivatives have been explored to assess their diuretic properties, which could lead to new treatments for hypertension (Shishkina et al., 2018).

Mechanism of Action

Target of Action

N-(4-(diethylamino)phenyl)-4-methoxy-6-oxo-1-(p-tolyl)-1,6-dihydropyridazine-3-carboxamide is a synthetic compound that has been studied for its potential anticancer properties . The primary targets of this compound are cancer cells, specifically mammary carcinomas (MDA-MB-231) and lung cancer (A-549) cells . These cells are targeted due to their abnormal growth and proliferation, which is characteristic of cancer .

Mode of Action

The compound interacts with its targets by binding to specific proteins within the cancer cells . This binding disrupts the normal functioning of the cells, leading to a decrease in their proliferation .

Biochemical Pathways

This compound affects several biochemical pathways within the target cells. The compound’s effect on these pathways leads to a decrease in cancer cell growth and an increase in cell death .

Pharmacokinetics

The compound’s potent anticancer activity suggests that it has favorable bioavailability and can effectively reach its target cells .

Result of Action

The result of this compound’s action is a decrease in the growth and proliferation of cancer cells. In studies, the compound has shown potent activity against MDA-MB-231 and A-549 cancer cell lines, with IC50 values of 0.0103 and 0.00803 μM, respectively . This suggests that the compound is effective at inhibiting cancer cell growth at very low concentrations .

Action Environment

The action of this compound can be influenced by various environmental factors. For instance, the pH and temperature of the cellular environment can affect the compound’s stability and efficacy . Additionally, the presence of other molecules or drugs can potentially interact with the compound, affecting its action .

Properties

IUPAC Name

N-[4-(diethylamino)phenyl]-4-methoxy-1-(4-methylphenyl)-6-oxopyridazine-3-carboxamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C23H26N4O3/c1-5-26(6-2)18-13-9-17(10-14-18)24-23(29)22-20(30-4)15-21(28)27(25-22)19-11-7-16(3)8-12-19/h7-15H,5-6H2,1-4H3,(H,24,29)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

BBCPALKXOGDNFR-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCN(CC)C1=CC=C(C=C1)NC(=O)C2=NN(C(=O)C=C2OC)C3=CC=C(C=C3)C
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C23H26N4O3
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

406.5 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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